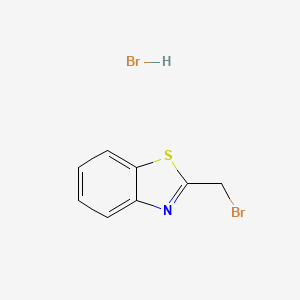

2-(Bromomethyl)-1,3-benzothiazole hydrobromide

Description

Properties

Molecular Formula |

C8H7Br2NS |

|---|---|

Molecular Weight |

309.02 g/mol |

IUPAC Name |

2-(bromomethyl)-1,3-benzothiazole;hydrobromide |

InChI |

InChI=1S/C8H6BrNS.BrH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2;1H |

InChI Key |

SGIQFIMLHHHLEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 1,3-benzothiazole

The primary method for synthesizing 2-(Bromomethyl)-1,3-benzothiazole hydrobromide involves the bromination of 1,3-benzothiazole. This reaction typically employs bromine as the brominating agent in the presence of acetic acid as a solvent. The reaction conditions must be carefully controlled to ensure selective bromination at the methyl position.

The general reaction scheme can be represented as:

1,3-benzothiazole + Br₂ → 2-(Bromomethyl)-1,3-benzothiazole hydrobromide

The mechanism likely involves electrophilic aromatic substitution, followed by radical bromination of the methyl group at the 2-position. The reaction requires precise temperature control, typically maintained between 0-10°C, to prevent over-bromination and ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes optimized for high yield and purity. These processes utilize advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The industrial methods focus on:

- Consistent temperature regulation throughout the reaction vessel

- Precise control of bromine addition rates

- Optimized workup procedures to ensure high purity

- Scaled recrystallization techniques for purification

Alternative Synthetic Approaches

Functional Group Transformation

Another approach might involve functional group transformation of existing 2-substituted benzothiazoles. For instance, reduction of 2-carboxy benzothiazole derivatives followed by bromination could potentially provide access to the target compound. This strategy is informed by general synthetic principles and transformations observed in related heterocyclic systems.

Reaction Conditions and Parameters

Solvent Effects

The choice of solvent significantly influences the efficiency and selectivity of the bromination reaction. Acetic acid is commonly employed for the bromination of benzothiazoles as it provides an appropriate medium for the controlled reaction of bromine. Other potential solvents include:

- Chloroform

- Carbon tetrachloride

- Acetonitrile

Each solvent system offers distinct advantages in terms of reagent solubility, reaction rate, and product isolation.

Temperature and Time Optimization

Temperature control is critical for the selective bromination leading to 2-(Bromomethyl)-1,3-benzothiazole hydrobromide. Based on related bromination reactions, the following parameters have been identified as significant:

Table 1: Temperature Parameters for Bromination Reactions

| Temperature Range | Effect on Reaction | Common Issues |

|---|---|---|

| -10°C to 0°C | Highest selectivity, slower reaction | Incomplete conversion |

| 0°C to 10°C | Good selectivity, moderate rate | Optimal range for most scales |

| 10°C to 25°C | Faster reaction, reduced selectivity | Risk of side product formation |

| >25°C | Rapid reaction, poor selectivity | Multiple bromination, ring bromination |

Reaction time must be optimized in conjunction with temperature. Longer reaction times at lower temperatures may be necessary to achieve complete conversion while maintaining selectivity.

Detailed Synthetic Protocol Analysis

General Procedure for Bromination

Based on the synthesis of related benzothiazole derivatives, a general procedure for the preparation of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide might involve:

- Dissolution of 1,3-benzothiazole in glacial acetic acid

- Cooling of the solution to 0-5°C in an ice bath

- Dropwise addition of bromine (typically 1.0-1.2 equivalents) over 30-60 minutes

- Gradual warming to room temperature and stirring for 8-24 hours

- Addition of hydrobromic acid to form the hydrobromide salt

- Isolation and purification of the product by filtration and recrystallization

Critical parameters include the rate of bromine addition, temperature control throughout the reaction, and the duration of the reaction.

Scale-Dependent Modifications

When scaling the synthesis, several modifications become necessary:

Table 2: Scale-Dependent Parameters for 2-(Bromomethyl)-1,3-benzothiazole hydrobromide Synthesis

| Scale | Bromine Addition Rate | Cooling Method | Stirring Efficiency | Special Considerations |

|---|---|---|---|---|

| <10g | 1-2 drops/min | Ice bath | Magnetic stirring | Simple setup sufficient |

| 10-50g | 0.5-1 mL/min | Ice/salt bath | Mechanical stirring | Improved temperature monitoring |

| 50-100g | Controlled addition funnel | Cooling circulation | High-torque mechanical | HBr gas management |

| >100g | Automated addition | Chiller system | Industrial mixer | Contained system for Br₂ handling |

These scale-dependent modifications ensure consistent product quality and safety during the preparation process.

Purification and Characterization

Purification Techniques

Purification of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide typically involves:

- Initial filtration to remove insoluble impurities

- Recrystallization from appropriate solvent systems

- Potential multiple recrystallization steps for high-purity requirements

Suitable recrystallization solvents include ethanol, methanol, or their aqueous mixtures. The choice of solvent system significantly impacts the purity and yield of the final product.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR would show characteristic signals for the methylene protons adjacent to the bromine atom

- ¹³C NMR would display the carbon signals of the benzothiazole ring and the bromomethyl group

Mass Spectrometry :

- Expected to show molecular ion peaks corresponding to the molecular formula with characteristic isotope patterns for bromine

Infrared (IR) Spectroscopy :

- Characteristic bands for C-S, C=N, and C-Br stretching vibrations

X-ray Crystallography :

- Definitive confirmation of the molecular structure and crystal packing

Chromatographic Methods :

Applications in Organic Synthesis

As an Alkylating Agent

2-(Bromomethyl)-1,3-benzothiazole hydrobromide serves as a versatile alkylating agent in organic synthesis. The bromomethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles, including:

- Amines to form benzothiazole-containing amine derivatives

- Thiols to produce sulfur-containing heterocycles

- Alcohols for ether formation

- Carboxylates for ester synthesis

These transformations provide access to a diverse array of benzothiazole derivatives with potential biological activities.

In Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of:

- Complex fused heterocyclic systems

- Benzothiazole derivatives with biological activity

- Thiaselenole and thiazole derivatives

- Medicinal chemistry building blocks

For example, the reaction of 2-bromomethyl heterocycles with thiourea can lead to rearrangement with ring expansion, as demonstrated in related systems. Similarly, reactions with various nucleophiles can lead to the construction of diverse heterocyclic frameworks.

Optimization and Troubleshooting

Common Challenges in Synthesis

Several challenges may arise during the synthesis of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide:

Table 3: Common Synthetic Challenges and Solutions

| Challenge | Possible Cause | Solution Strategy |

|---|---|---|

| Low yield | Incomplete reaction or product loss during purification | Optimize reaction time, temperature, and purification protocol |

| Multiple bromination | Excess bromine or high temperature | Control bromine equivalents and maintain lower temperature |

| Impure product | Insufficient purification | Multiple recrystallization steps or column chromatography |

| Decomposition | Sensitivity to light or heat | Conduct reaction under controlled light and temperature conditions |

| Poor reproducibility | Inconsistent reaction conditions | Standardize addition rates, temperature control, and reagent quality |

Addressing these challenges requires systematic optimization of reaction parameters and careful monitoring of reaction progress.

Analytical Monitoring

Effective monitoring of the reaction progress can be achieved through:

- Thin-layer chromatography (TLC) to track the disappearance of starting material and formation of product

- HPLC analysis for quantitative assessment of reaction progress

- NMR analysis of aliquots to confirm structural integrity

- Color changes (bromination reactions often show characteristic color transitions)

These analytical tools enable real-time adjustments to reaction conditions for optimal outcomes.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Different synthetic approaches to 2-(Bromomethyl)-1,3-benzothiazole hydrobromide can be evaluated based on several criteria:

Table 4: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Starting Material | Yield Range | Number of Steps | Scalability | Reagent Cost |

|---|---|---|---|---|---|

| Direct bromination | 1,3-benzothiazole | Moderate to high | 1-2 | Excellent | Low to moderate |

| From 2-aminobenzothiazole | 2-aminobenzothiazole | Variable | 3-4 | Good | Moderate |

| Via functional group transformation | Substituted benzothiazoles | Variable | Multiple | Limited | Moderate to high |

The direct bromination approach generally offers the most straightforward and economical route to the target compound.

Green Chemistry Considerations

Contemporary research emphasizes environmentally friendly synthetic approaches. For 2-(Bromomethyl)-1,3-benzothiazole hydrobromide synthesis, potential green chemistry modifications include:

- Use of catalytic amounts of bromine with oxidants

- Alternative brominating agents with reduced environmental impact

- Solvent-free or reduced-solvent conditions

- Recovery and recycling of reaction solvents

- Energy-efficient reaction conditions (e.g., room temperature reactions)

These modifications align with the principles of sustainable chemistry while maintaining synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-benzothiazole hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound serves as a versatile intermediate in the synthesis of various organic molecules. Recent studies have highlighted innovative synthetic pathways involving 2-(Bromomethyl)-1,3-benzothiazole hydrobromide:

- Synthesis of Benzothiazole Derivatives : It has been utilized as a precursor for synthesizing numerous benzothiazole derivatives that exhibit biological activity. For instance, 2-amino and 2-mercapto substituted benzothiazoles have been synthesized using this compound as a starting material, leading to new families of biologically active compounds .

- Formation of Heterocycles : The compound has been involved in reactions that yield complex heterocycles, such as thiaselenoles and thiazoles. These reactions often involve nucleophilic substitution mechanisms facilitated by the bromomethyl group .

Table 1: Synthetic Pathways Involving 2-(Bromomethyl)-1,3-benzothiazole Hydrobromide

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Benzothiazole derivatives | Varies |

| Cyclization reactions | Heterocyclic compounds | Up to 99% |

| Acylation | Anticonvulsant agents | Moderate |

| Condensation | Antimicrobial agents | Good |

Biological Activities

The biological properties of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide have been extensively studied, revealing its potential as a therapeutic agent:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : The compound is under investigation for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimutagenic Effects : Studies have also reported its antimutagenic properties, indicating potential use in cancer prevention strategies.

Table 2: Biological Activities of 2-(Bromomethyl)-1,3-benzothiazole Hydrobromide

Current Research Trends

Current research focuses on expanding the applications of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide across various domains:

- Drug Development : Ongoing studies aim to refine its application in drug formulations targeting infectious diseases and cancer therapy. Researchers are exploring new derivatives with enhanced efficacy and reduced toxicity profiles .

- Materials Science : The compound is being investigated for its potential use in developing materials for optoelectronic devices due to its unique electronic properties .

- Environmental Impact Studies : As concerns about chemical safety grow, research is also directed towards understanding the environmental impact of this compound and developing safer alternatives.

Limitations and Future Directions

Despite its promising applications, there are limitations associated with the use of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide:

- Toxicity Concerns : High concentrations can lead to acute and chronic toxicity in living organisms. Therefore, safety evaluations are critical before clinical applications .

- Environmental Considerations : The environmental impact of this compound necessitates further investigation to ensure sustainable use within scientific research .

Future Research Directions

- Development of safer synthesis methods.

- Exploration of its role as a biosensor.

- Investigation into its antibacterial and antiviral properties.

- Formulation of new drug delivery systems.

- Assessment of its environmental footprint.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution and addition reactions. The compound can also interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole (CAS: 24239-18-7)

2-(Bromomethyl)-6-methoxy-1,3-benzothiazole (CAS: 110704-18-2)

5-Bromo-2-(chloromethyl)-1,3-benzothiazole (CAS: 110704-49-9)

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole Hydrobromide (CAS: 2072824-46-3)

- Molecular Formula : C₆H₉Br₂NS

- Molecular Weight : 287.01 g/mol

- Key Differences: Replaces benzothiazole with a simpler thiazole ring, reducing aromatic conjugation. Methyl groups at 4- and 5-positions sterically hinder reactions but improve lipid solubility. Applications: Potential use in agrochemicals due to altered bioavailability.

2-Bromo-1,3-benzothiazole (CAS: 2516-40-7)

Comparative Analysis Table

Research Findings and Trends

- Stereoselectivity : Bulky substituents (e.g., phenyl rings) reduce enantioselectivity in asymmetric synthesis compared to smaller benzylic bromides .

- Safety : Bromomethylated compounds universally require stringent handling due to skin/eye irritation risks .

- Market Trends : High-purity (>95%) benzothiazole derivatives are priced at $50–$150/g, driven by demand in pharmaceuticals and agrochemicals .

Biological Activity

2-(Bromomethyl)-1,3-benzothiazole hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of the literature.

Chemical Structure and Properties

2-(Bromomethyl)-1,3-benzothiazole hydrobromide features a benzothiazole core with a bromomethyl substituent. This structure is significant as it influences the compound's reactivity and biological interactions. The presence of the bromine atom allows for electrophilic substitution reactions, which can lead to the formation of various derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that benzothiazole derivatives, including 2-(bromomethyl)-1,3-benzothiazole hydrobromide, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, modifications in the benzothiazole structure have been linked to increased antibacterial and antifungal activities due to electron-donor or electron-acceptor groups enhancing their efficacy against microbial strains .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds similar to 2-(bromomethyl)-1,3-benzothiazole hydrobromide have demonstrated significant cytotoxic effects against several cancer cell lines. For example, a study reported that benzothiazole derivatives could inhibit cell proliferation and induce apoptosis in cancer cells by modulating key signaling pathways .

Table 1: Summary of Biological Activities

The biological activity of 2-(bromomethyl)-1,3-benzothiazole hydrobromide is attributed to its ability to interact with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzothiazole ring can engage in π-π stacking interactions with biomolecules. These interactions can modulate several cellular pathways, leading to the observed biological effects.

Case Studies

- Anticancer Study : A recent study evaluated the anticancer effects of a series of benzothiazole derivatives, including 2-(bromomethyl)-1,3-benzothiazole hydrobromide. The results indicated significant inhibition of cell proliferation in A431 and A549 cancer cell lines, with an associated increase in apoptosis markers .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of benzothiazole compounds demonstrated that derivatives with halogen substitutions showed enhanced activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.